molecular formula C10H8BrN B2482731 7-Bromo-6-methylisoquinoline CAS No. 1246210-10-5

7-Bromo-6-methylisoquinoline

Cat. No. B2482731
CAS RN: 1246210-10-5
M. Wt: 222.085
InChI Key: XAQFVZOUMARUJX-UHFFFAOYSA-N
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Description

7-Bromo-6-methylisoquinoline is a chemical compound . It’s a fusion product of a benzene ring and a pyridine nucleus .


Synthesis Analysis

The synthesis of isoquinolines and derivatives like 7-Bromo-6-methylisoquinoline involves reactions such as condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Molecular Structure Analysis

The molecular structure of 7-Bromo-6-methylisoquinoline can be analyzed using tools like MolView . The structural formula editor in MolView allows you to draw a molecule and convert it into a 3D model for analysis .


Chemical Reactions Analysis

The chemical reactions involving 7-Bromo-6-methylisoquinoline can be studied using electroanalytical tools . These tools can investigate redox-active intermediates formed in the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-6-methylisoquinoline can be found in chemical databases . These properties include its molecular weight, melting point, boiling point, and density .

Scientific Research Applications

C9H6BrN\text{C}_9\text{H}_6\text{BrN}C9​H6​BrN

, has garnered interest in various fields. Here are six distinct areas where it plays a significant role:

Safety and Hazards

The safety data sheet for similar compounds can provide information on the hazards associated with 7-Bromo-6-methylisoquinoline . It’s important to handle this compound with care, using appropriate safety measures .

Future Directions

The future directions for the study of 7-Bromo-6-methylisoquinoline could involve further exploration of its synthesis, chemical reactions, and potential applications . More research is needed to fully understand its properties and potential uses.

Mechanism of Action

Target of Action

It is known that isoquinoline alkaloids, a class of compounds to which 7-bromo-6-methylisoquinoline belongs, have been studied for their interactions with various biological targets . These targets play crucial roles in various biochemical processes, contributing to the compound’s potential therapeutic effects.

Mode of Action

Isoquinoline alkaloids are known to interact with their targets in various ways, leading to changes in cellular processes

Biochemical Pathways

Isoquinoline alkaloids, in general, can influence a variety of biochemical pathways . Understanding these pathways and their downstream effects can provide insights into the compound’s potential therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding a compound’s bioavailability and its overall behavior in the body .

Result of Action

Isoquinoline alkaloids can have various effects at the molecular and cellular levels, influencing cell proliferation, migration, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect how 7-Bromo-6-methylisoquinoline interacts with its targets and its overall effectiveness.

properties

IUPAC Name

7-bromo-6-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQFVZOUMARUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246210-10-5
Record name 7-bromo-6-methylisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 75, Step 1 starting from 3-bromo-4-methylbenzaldehyde (Aldrich, Cat. #4017458) and. aminoacetaldehyde dimethyl acetal. Analytic LCMS (M+H)+: m/z=221.95/223.95.
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